molecular formula C7H9NO B570420 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) CAS No. 123366-97-2

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)

Katalognummer: B570420
CAS-Nummer: 123366-97-2
Molekulargewicht: 123.155
InChI-Schlüssel: PLVVVRGZOHMSNO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features an acetaldehyde group attached to the nitrogen atom and an alpha-methyl group, making it a unique derivative of pyrrole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) typically involves the following steps:

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Acetaldehyde Group: The acetaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Addition of Alpha-Methyl Group: The alpha-methyl group can be added through a Friedel-Crafts alkylation reaction, using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrole-1-acetaldehyde: Lacks the alpha-methyl group, resulting in different chemical properties and reactivity.

    1H-Pyrrole-2-carboxaldehyde: Features a carboxaldehyde group at the 2-position instead of the 1-position.

    2,5-Dimethylpyrrole: Contains methyl groups at the 2 and 5 positions, altering its chemical behavior.

Uniqueness

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

123366-97-2

Molekularformel

C7H9NO

Molekulargewicht

123.155

IUPAC-Name

(2S)-2-pyrrol-1-ylpropanal

InChI

InChI=1S/C7H9NO/c1-7(6-9)8-4-2-3-5-8/h2-7H,1H3/t7-/m0/s1

InChI-Schlüssel

PLVVVRGZOHMSNO-ZETCQYMHSA-N

SMILES

CC(C=O)N1C=CC=C1

Synonyme

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.